molecular formula C2H4ClO4P B1207731 (Chloroacetyl)phosphonic acid CAS No. 89699-33-2

(Chloroacetyl)phosphonic acid

Cat. No. B1207731
CAS RN: 89699-33-2
M. Wt: 158.48 g/mol
InChI Key: WNRQTPHCNDLIOO-UHFFFAOYSA-N
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Description

(Chloroacetyl)phosphonic acid is a natural product found in Fusarium avenaceum, Talaromyces flavus, and Fusarium tricinctum with data available.

Scientific Research Applications

1. Synthesis and Bioactive Properties

(Chloroacetyl)phosphonic acid, as part of the phosphonic acid group, is used in a variety of applications due to its structural analogy with the phosphate moiety. This includes its use in drug and pro-drug development, medical imaging, and as a phosphoantigen. Phosphonic acids have been pivotal in the design of supramolecular or hybrid materials and in the functionalization of surfaces for analytical purposes (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

2. Surface and Interface Control in Material Science

In the field of materials science, phosphonic acids, including derivatives of (chloroacetyl)phosphonic acid, are increasingly utilized to control surface and interface properties in hybrid materials and optoelectronic devices. They are also instrumental in the synthesis of nanomaterials, offering innovative applications in organic electronic devices, photovoltaic cells, and nanostructured composite materials (Guerrero, Alauzun, Granier, Laurencin, & Mutin, 2013).

3. Applications in Fungal Biochemistry

The compound also features in the biosynthesis of the fungal metabolite Fosfonochlorin, where it undergoes specific enzymatic reactions. This highlights its role in the broader context of phosphonate biochemistry and potential applications in fungal biology and related fields (Gama et al., 2021).

4. Use in Agriculture and Ecosystem Protection

In agriculture and forestry, phosphonic acid-based fungicides, including those derived from (chloroacetyl)phosphonic acid, have been extensively used as protectants against various diseases. Their role is particularly significant in managing soilborne pathogens and in protecting forests and sensitive natural ecosystems from these pathogens (Dann & McLeod, 2020).

properties

CAS RN

89699-33-2

Product Name

(Chloroacetyl)phosphonic acid

Molecular Formula

C2H4ClO4P

Molecular Weight

158.48 g/mol

IUPAC Name

(2-chloroacetyl)phosphonic acid

InChI

InChI=1S/C2H4ClO4P/c3-1-2(4)8(5,6)7/h1H2,(H2,5,6,7)

InChI Key

WNRQTPHCNDLIOO-UHFFFAOYSA-N

SMILES

C(C(=O)P(=O)(O)O)Cl

Canonical SMILES

C(C(=O)P(=O)(O)O)Cl

Other CAS RN

131711-04-1

synonyms

chloroacetylphosphonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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